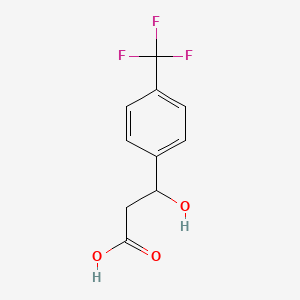![molecular formula C16H23NO4 B13525574 3-{[(Tert-butoxy)carbonyl]amino}-3-(3,4-dimethylphenyl)propanoicacid](/img/structure/B13525574.png)
3-{[(Tert-butoxy)carbonyl]amino}-3-(3,4-dimethylphenyl)propanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(Tert-butoxy)carbonyl]amino}-3-(3,4-dimethylphenyl)propanoic acid is a synthetic organic compound with the molecular formula C16H23NO4. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity .
Preparation Methods
The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}-3-(3,4-dimethylphenyl)propanoic acid typically involves the protection of amino acids with tert-butoxycarbonyl (Boc) groups. The process begins with the reaction of 3,4-dimethylphenylpropanoic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then treated with ammonia or an amine to form the final product . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and yield .
Chemical Reactions Analysis
3-{[(Tert-butoxy)carbonyl]amino}-3-(3,4-dimethylphenyl)propanoic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon and bases like sodium hydroxide . Major products formed from these reactions include various substituted amines, alcohols, and carboxylic acids .
Scientific Research Applications
3-{[(Tert-butoxy)carbonyl]amino}-3-(3,4-dimethylphenyl)propanoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-{[(Tert-butoxy)carbonyl]amino}-3-(3,4-dimethylphenyl)propanoic acid involves its ability to act as a nucleophile or electrophile in chemical reactions. The tert-butoxycarbonyl group provides steric protection, allowing selective reactions at specific sites on the molecule . Molecular targets and pathways involved include interactions with enzymes and receptors, leading to changes in biochemical pathways and cellular functions .
Comparison with Similar Compounds
Similar compounds to 3-{[(Tert-butoxy)carbonyl]amino}-3-(3,4-dimethylphenyl)propanoic acid include:
N-(tert-butoxycarbonyl)-3-(4-methoxyphenyl)-beta-alanine: This compound has a similar structure but with a methoxy group instead of dimethyl groups.
N-(tert-butoxycarbonyl)-3-(4-hydroxyphenyl)-beta-alanine: This compound features a hydroxy group, providing different reactivity and applications.
N-(tert-butoxycarbonyl)-3-(4-chlorophenyl)-beta-alanine:
The uniqueness of 3-{[(Tert-butoxy)carbonyl]amino}-3-(3,4-dimethylphenyl)propanoic acid lies in its specific substitution pattern, which imparts distinct reactivity and makes it suitable for specialized applications in synthesis and research .
Properties
Molecular Formula |
C16H23NO4 |
|---|---|
Molecular Weight |
293.36 g/mol |
IUPAC Name |
3-(3,4-dimethylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H23NO4/c1-10-6-7-12(8-11(10)2)13(9-14(18)19)17-15(20)21-16(3,4)5/h6-8,13H,9H2,1-5H3,(H,17,20)(H,18,19) |
InChI Key |
JWJRNCNWPYGMML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(3-Fluoro-2-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13525493.png)
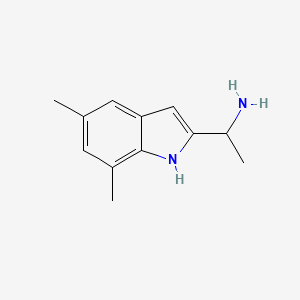
![1-[(3,5-Dimethylphenyl)methyl]piperazine](/img/structure/B13525498.png)
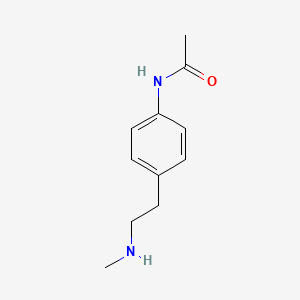
![6-Amino-1,3-diazaspiro[4.6]undecane-2,4-dionehydrochloride](/img/structure/B13525519.png)
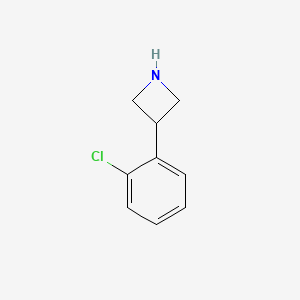

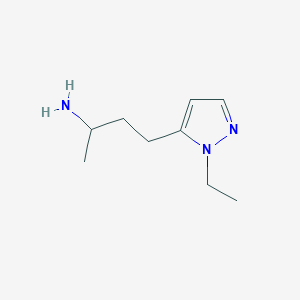

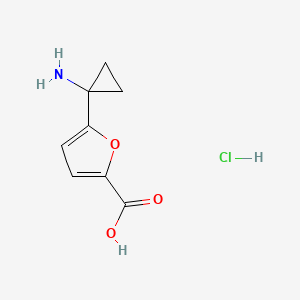


![1-[4-(Propan-2-yl)cyclohexyl]propan-2-aminehydrochloride](/img/structure/B13525567.png)
